molecular formula C15H23BrN2O3 B262708 N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine

N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine

Cat. No. B262708
M. Wt: 359.26 g/mol
InChI Key: YEUAWFWNSSLPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and colleagues at the Free University of Berlin, Germany. 25B-NBOMe is a potent agonist of the serotonin 2A receptor (5-HT2A), which is responsible for mediating the hallucinogenic effects of many psychedelic drugs.

Mechanism of Action

N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine acts as a partial agonist of the 5-HT2A receptor, which is expressed primarily in the prefrontal cortex and other regions of the brain involved in perception, cognition, and emotion. The activation of this receptor leads to the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine are not well understood, but studies have suggested that the drug may alter the activity of various brain regions and neurotransmitter systems. For example, a study published in the Journal of Psychopharmacology in 2015 found that N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine increased the release of dopamine and serotonin in the prefrontal cortex of rats, which may contribute to its hallucinogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments is its high potency and selectivity for the 5-HT2A receptor, which allows researchers to study the effects of hallucinogenic drugs on this receptor with greater precision. However, one limitation is the potential for adverse effects such as seizures, hypertension, and hyperthermia, which have been reported in some animal studies.

Future Directions

There are several areas of future research that could be pursued with N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, including:
1. Investigating the potential therapeutic applications of the drug for conditions such as depression, anxiety, and addiction.
2. Studying the effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on other neurotransmitter systems and brain regions involved in cognition and emotion.
3. Developing new analogs of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine with improved pharmacological properties and reduced toxicity.
4. Examining the long-term effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on brain function and behavior.
Conclusion
In conclusion, N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine is a synthetic hallucinogen that has been widely used in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. The drug acts as a partial agonist of the 5-HT2A receptor and produces dose-dependent changes in behavior and neurochemistry. Although N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for laboratory research, its potential for adverse effects and limited understanding of its biochemical and physiological effects highlight the need for further research in this area.

Synthesis Methods

The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves several steps, including the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 2-(morpholin-4-yl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been used extensively in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. For example, a study published in the Journal of Psychopharmacology in 2020 investigated the effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on the behavior and neurochemistry of rats. The researchers found that the drug produced dose-dependent changes in locomotor activity and altered levels of several neurotransmitters in the brain.

properties

Product Name

N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine

Molecular Formula

C15H23BrN2O3

Molecular Weight

359.26 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C15H23BrN2O3/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18/h9-10,17H,3-8,11H2,1-2H3

InChI Key

YEUAWFWNSSLPIW-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.